molecular formula C10H8F3NO B063698 5-methoxy-2-(trifluoromethyl)-1H-indole CAS No. 174734-34-0

5-methoxy-2-(trifluoromethyl)-1H-indole

Cat. No.: B063698
CAS No.: 174734-34-0
M. Wt: 215.17 g/mol
InChI Key: RNPWUJSUMVAYCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxy-2-(trifluoromethyl)-1H-indole is a chemical compound that belongs to the indole family. Indoles are heterocyclic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of a methoxy group at the 5-position and a trifluoromethyl group at the 2-position makes this compound particularly interesting for various scientific applications.

Scientific Research Applications

5-Methoxy-2-(trifluoromethyl)-1H-indole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Safety and Hazards

5-Methoxy-2-(trifluoromethyl)-1H-indole is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-2-(trifluoromethyl)-1H-indole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-(trifluoromethyl)-1H-indole undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The indole ring can be reduced under specific conditions to yield dihydroindole derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) can facilitate substitution reactions.

Major Products Formed

    Oxidation: 5-Methoxy-2-(trifluoromethyl)benzaldehyde.

    Reduction: 5-Methoxy-2-(trifluoromethyl)dihydroindole.

    Substitution: 3-Bromo-5-methoxy-2-(trifluoromethyl)-1H-indole.

Mechanism of Action

The mechanism of action of 5-methoxy-2-(trifluoromethyl)-1H-indole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    5-Methoxy-2-(trifluoromethyl)benzaldehyde: Shares the methoxy and trifluoromethyl groups but differs in the core structure.

    5-Methoxy-2-(trifluoromethyl)pyridine: Similar functional groups but with a pyridine ring instead of an indole ring.

    5-Methoxyquinoline Derivatives: Contain a methoxy group and exhibit similar biological activities

Uniqueness

5-Methoxy-2-(trifluoromethyl)-1H-indole is unique due to its specific indole structure combined with the methoxy and trifluoromethyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

5-methoxy-2-(trifluoromethyl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO/c1-15-7-2-3-8-6(4-7)5-9(14-8)10(11,12)13/h2-5,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNPWUJSUMVAYCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60571680
Record name 5-Methoxy-2-(trifluoromethyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60571680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174734-34-0
Record name 5-Methoxy-2-(trifluoromethyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60571680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Tetramethylethylenediamine (TMEDA) (49 g, 0.42 mole), under nitrogen, is treated with n-butyl lithium (168 mL of 2.57 N in hexanes, 0.42 mole) at 0° C., stirred for 0.5 hour at room temperature, treated dropwise with N-(trimethylsilyl)-4-methoxy-o-toluidine (40.0 g, 0.19 mole), heated at reflux temperature for 4 hours, cooled to -78° C., diluted with dry cyclohexane, treated dropwise with ethyl trifluoroacetate (45 g, 0.23 mole), stirred at -78° C. for 0.5 hour, warmed to room temperature and quenched with saturated NH4Cl solution. The mixture is extracted with diethyl ether. The combined extracts are washed sequentially with saturated NH4Cl and brine, dried over Na2SO4 and concentrated in vacuo to give a brown oil residue. The oil is chromatographed (silica gel/10% ethyl acetate in hexanes) to give the title product as white needles, 5.0 g (12% yield), mp 60° C. (after recrystallization from pentane), identified by IR, 1HNMR, 13CNMR, 19FNMR and mass spectral analyses.
Quantity
49 g
Type
reactant
Reaction Step One
Quantity
168 mL
Type
reactant
Reaction Step One
Name
N-(trimethylsilyl)-4-methoxy-o-toluidine
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
45 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-methoxy-2-(trifluoromethyl)-1H-indole
Reactant of Route 2
Reactant of Route 2
5-methoxy-2-(trifluoromethyl)-1H-indole
Reactant of Route 3
Reactant of Route 3
5-methoxy-2-(trifluoromethyl)-1H-indole
Reactant of Route 4
Reactant of Route 4
5-methoxy-2-(trifluoromethyl)-1H-indole
Reactant of Route 5
Reactant of Route 5
5-methoxy-2-(trifluoromethyl)-1H-indole
Reactant of Route 6
Reactant of Route 6
5-methoxy-2-(trifluoromethyl)-1H-indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.